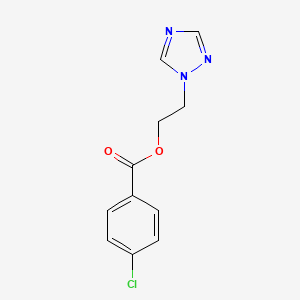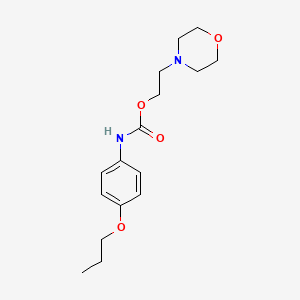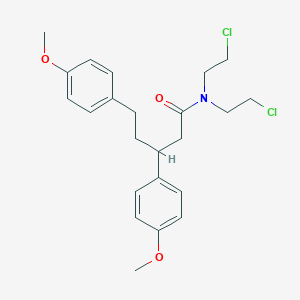![molecular formula C28H20O B14483442 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene CAS No. 66596-04-1](/img/structure/B14483442.png)
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene is a member of the xanthene family, which is known for its diverse pharmacological activities. Xanthenes are oxygen-containing heterocycles that have been extensively studied due to their biological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene typically involves a one-pot condensation reaction of β-naphthol with various aromatic aldehydes. A catalytic amount of sulfonated polyethylene glycol 6000 (PEG–SO3H) is used as a stable, recyclable, and biodegradable polymeric catalyst under solvent-free conditions . This method is eco-friendly and yields high amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The use of efficient, cost-effective, and biodegradable catalysts is emphasized to ensure sustainability and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like sulfonated polyethylene glycol . The reactions are typically carried out under controlled temperatures and solvent-free conditions to maximize yield and efficiency .
Major Products: The major products formed from these reactions are various derivatives of this compound, which can be used in different applications depending on the functional groups introduced during the reactions .
Aplicaciones Científicas De Investigación
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene has a wide range of scientific research applications. It is used in chemistry for the synthesis of other complex molecules and as a catalyst in various reactions. In biology and medicine, it has shown potential as an antibacterial, anti-inflammatory, and antiviral agent . Additionally, it is employed in the industry as a fluorescent dye and in laser technology .
Mecanismo De Acción
The mechanism of action of 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene involves its interaction with molecular targets and pathways within cells. It can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to effects like apoptosis, autophagy, and cell cycle arrest . These actions make it a promising candidate for further research in cancer therapy and other medical applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene include other xanthene derivatives like 14-hydroxy-14-phenyldibenzo[a,j]xanthene and various prenylated xanthones .
Uniqueness: What sets this compound apart from its counterparts is its unique combination of pharmacological activities and its eco-friendly synthesis method. The use of biodegradable catalysts and solvent-free conditions makes it a more sustainable option compared to other similar compounds .
Propiedades
Número CAS |
66596-04-1 |
|---|---|
Fórmula molecular |
C28H20O |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C28H20O/c1-18-10-12-21(13-11-18)26-27-22-8-4-2-6-19(22)14-16-24(27)29-25-17-15-20-7-3-5-9-23(20)28(25)26/h2-17,26H,1H3 |
Clave InChI |
MUJGBVJQFKYMBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
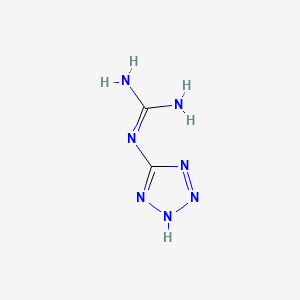
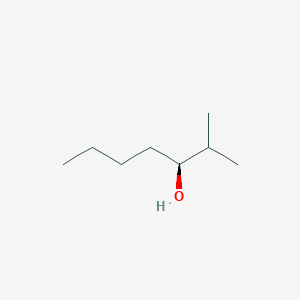
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
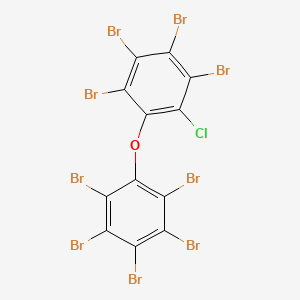
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)

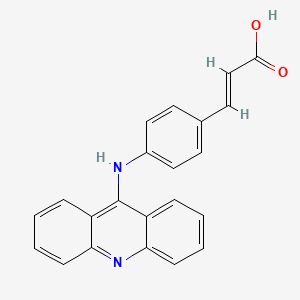
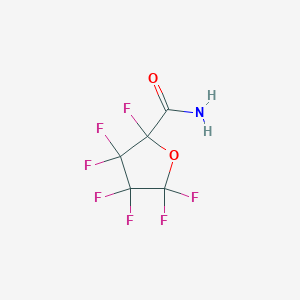
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
